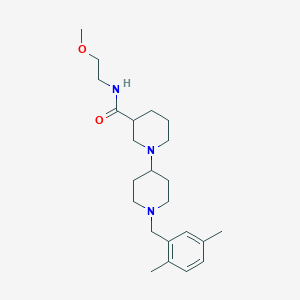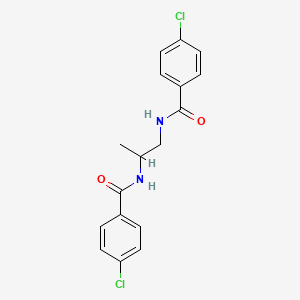![molecular formula C17H20N2O2 B5316710 N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B5316710.png)
N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea, also known as MEU, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. MEU is a urea derivative that has been shown to exhibit significant pharmacological activity.
Aplicaciones Científicas De Investigación
N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea has been studied extensively for its potential applications in the field of medicine. It has been shown to exhibit significant anticancer activity against a variety of cancer cell lines. N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea has also been studied for its potential use as an anti-inflammatory agent. In addition, N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea has been shown to exhibit significant antifungal and antibacterial activity.
Mecanismo De Acción
The mechanism of action of N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and proliferation. N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of specific signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea has been shown to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer agents. N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea has also been shown to inhibit the growth and proliferation of cancer cells, as well as to induce cell cycle arrest. In addition, N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea has several advantages for use in lab experiments. It is relatively easy and cost-effective to synthesize, and it exhibits significant pharmacological activity at low concentrations. However, N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Direcciones Futuras
There are several potential future directions for research on N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea. One area of interest is the development of more effective and efficient synthesis methods for N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea. Another area of interest is the study of N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea in vivo, to better understand its potential toxicity and side effects. In addition, further research is needed to fully understand the mechanism of action of N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea and to identify its molecular targets. Finally, there is potential for the development of N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea-based drugs for the treatment of cancer, inflammation, and infectious diseases.
Métodos De Síntesis
The synthesis of N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea is a multistep process that involves the reaction of 3-methoxyphenylethylamine with 4-methylphenylisocyanate. The reaction proceeds under mild conditions and yields N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea as a white crystalline solid. The purity of the synthesized N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea can be improved by recrystallization using appropriate solvents.
Propiedades
IUPAC Name |
1-[1-(3-methoxyphenyl)ethyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-7-9-15(10-8-12)19-17(20)18-13(2)14-5-4-6-16(11-14)21-3/h4-11,13H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOKWMPVGCZAGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC(C)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-2-morpholinecarboxylic acid](/img/structure/B5316635.png)
![4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5316642.png)
![1-[2-(1H-benzimidazol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5316649.png)

![2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B5316658.png)

![N-(2-methylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5316676.png)
![1-(cyclopropylmethyl)-2-isopropyl-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B5316689.png)

![(3aR*,7aS*)-5-methyl-2-{[4-(methylsulfonyl)phenyl]acetyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5316711.png)
![ethyl 5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316718.png)
![2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5316727.png)

![N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5316734.png)